SAR7334 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

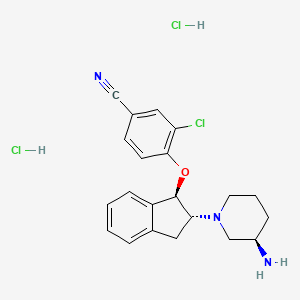

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMYIKNZNTZSJX-IQJQELQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of SAR7334 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. Its mechanism of action is centered on the direct blockade of TRPC6-mediated calcium (Ca²⁺) influx, a critical signaling event implicated in various pathophysiological processes, including kidney disease and pulmonary hypertension. This document provides a comprehensive overview of the molecular action, pharmacological profile, key experimental validations, and relevant signaling pathways associated with this compound.

Core Mechanism of Action

SAR7334 is a small molecule inhibitor that belongs to the aminoindanol (B8576300) class of compounds. Its primary pharmacological action is the direct, potent, and selective inhibition of the TRPC6 ion channel. TRPC6 is a non-selective cation channel, permeable to Ca²⁺ and Na⁺, which is activated by diacylglycerol (DAG), a second messenger produced downstream of Gq/11 protein-coupled receptor (GPCR) and phospholipase C (PLC) activation.

By binding to the TRPC6 channel, SAR7334 effectively blocks the channel pore, preventing the influx of cations, most notably Ca²⁺, into the cell. This action curtails the rise in intracellular Ca²⁺ concentration that would normally follow TRPC6 activation, thereby inhibiting the downstream cellular responses. This targeted blockade has been demonstrated in various cell types, including podocytes and pulmonary artery smooth muscle cells (PASMCs).

Quantitative Pharmacological Data

The potency and selectivity of SAR7334 have been rigorously characterized using both intracellular Ca²⁺ measurement assays and gold-standard whole-cell patch-clamp electrophysiology. The data consistently demonstrate high potency for TRPC6 with significant selectivity over other TRPC channel family members.

| Target Channel | Assay Type | Parameter | Value (nM) | Reference(s) |

| TRPC6 | Whole-Cell Patch-Clamp | IC₅₀ | 7.9 | [1][2][3][4] |

| TRPC6 | Ca²⁺ Influx Assay | IC₅₀ | 9.5 | [1][2][3][4] |

| TRPC3 | Ca²⁺ Influx Assay | IC₅₀ | 282 | [1][2][3][4] |

| TRPC7 | Ca²⁺ Influx Assay | IC₅₀ | 226 | [1][2][3][4] |

| TRPC4 | Ca²⁺ Influx Assay | Effect | Not Affected | [1][2][3][4] |

| TRPC5 | Ca²⁺ Influx Assay | Effect | Not Affected | [1][2][3][4] |

Key Signaling Pathways and Visualizations

SAR7334 modulates critical signaling pathways by blocking TRPC6-mediated Ca²⁺ entry. The following diagrams illustrate its action in two well-characterized contexts: Angiotensin II signaling in kidney podocytes and hypoxic pulmonary vasoconstriction.

References

- 1. Oxygen sensing and signal transduction in hypoxic pulmonary vasoconstriction | European Respiratory Society [publications.ersnet.org]

- 2. Angiotensin II Contributes to Podocyte Injury by Increasing TRPC6 Expression via an NFAT-Mediated Positive Feedback Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to SAR7334 Hydrochloride: A Potent TRPC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR7334 hydrochloride is a potent and highly selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug discovery.

Core Compound Information

| Property | Value |

| Chemical Name | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride |

| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl |

| Molecular Weight | 440.8 g/mol |

| CAS Number | 1333207-63-8 |

| Primary Target | Transient Receptor Potential Canonical 6 (TRPC6) |

| Mechanism of Action | Blocks TRPC6-mediated Ca²⁺ influx.[1][2][3] |

| Formulation | Crystalline solid.[4][5] |

Pharmacological Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for the TRPC6 channel with excellent selectivity over other TRPC isoforms.

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| TRPC6 | Whole-cell patch-clamp | 7.9 | [1][3][6] |

| TRPC6 | Ca²⁺ influx assay | 9.5 | [1][3][6][7] |

| TRPC3 | Ca²⁺ influx assay | 282 | [1][3][6][7] |

| TRPC7 | Ca²⁺ influx assay | 226 | [1][3][6][7] |

| TRPC4 | Ca²⁺ influx assay | >10,000 | [1][3][6][7] |

| TRPC5 | Ca²⁺ influx assay | >10,000 | [1][3][6][7] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in male Sprague Dawley rats have shown that SAR7334 is suitable for chronic oral administration.[6][8]

| Parameter | Value (at 10 mg/kg, p.o.) | Reference(s) |

| Administration Route | Oral (p.o.) | [8] |

| Animal Model | Male Sprague Dawley rats | [5] |

| Suitability | Suitable for chronic oral administration | [6][8] |

Signaling Pathway

This compound exerts its effects by inhibiting the TRPC6 channel, which plays a crucial role in calcium signaling. In the context of hypoxic pulmonary vasoconstriction (HPV), hypoxia leads to the accumulation of diacylglycerol (DAG). DAG, in turn, activates TRPC6 channels on the plasma membrane of pulmonary artery smooth muscle cells, leading to an influx of Ca²⁺. This increase in intracellular calcium triggers vasoconstriction. SAR7334 directly blocks this Ca²⁺ influx through TRPC6.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition

This protocol is designed to measure TRPC6 channel currents in a heterologous expression system (e.g., HEK293 cells) and assess the inhibitory effect of this compound.

References

- 1. pnas.org [pnas.org]

- 2. hellobio.com [hellobio.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Classical transient receptor potential channel 6 (TRPC6) is essential for hypoxic pulmonary vasoconstriction and alveolar gas exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

SAR7334 Hydrochloride: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action and related signaling pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the formal name 4-[[(1R,2R)-2-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chloro-benzonitrile, dihydrochloride.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1333207-63-8 | [1] |

| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [1] |

| Formula Weight | 440.8 g/mol | [1] |

| Appearance | A crystalline solid | [1] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 1 mg/mLDMSO: 15 mg/mLEthanol: 25 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mLWater: 44.08 mg/mL (100 mM)DMSO: 44.08 mg/mL (100 mM) | [1][2][3] |

| UV max (λ) | 211, 254 nm | [1][3] |

| SMILES | N--INVALID-LINK--CN1[C@H]2--INVALID-LINK--C4=CC=CC=C4C2.Cl.Cl | [1][3] |

| InChI Key | LFMYIKNZNTZSJX-IQJQELQDSA-N | [1][2] |

Pharmacological Properties and Mechanism of Action

SAR7334 is a highly potent inhibitor of the TRPC6 channel.[1][4][5] Its primary mechanism of action is the blockade of TRPC6-mediated Ca²⁺ influx into cells.[2][4]

In Vitro Potency and Selectivity

The inhibitory activity of SAR7334 has been characterized against various TRPC channels, demonstrating significant selectivity for TRPC6.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| TRPC6 | 7.9 | Patch-clamp | [1][4][5] |

| TRPC6 | 9.5 | Ca²⁺ influx | [2] |

| TRPC3 | 282 | Ca²⁺ influx | [2][4] |

| TRPC7 | 226 | Ca²⁺ influx | [2][4] |

| TRPC4 | No significant activity | Ca²⁺ influx | [2][4] |

| TRPC5 | No significant activity | Ca²⁺ influx | [2][4] |

Signaling Pathway

TRPC6 is a diacylglycerol (DAG)-sensitive cation channel. Its activation leads to an influx of Ca²⁺, which in turn triggers various downstream signaling cascades. SAR7334, by blocking this initial Ca²⁺ entry, can modulate these pathways.

Key Experimental Protocols

Detailed methodologies for the characterization of SAR7334 are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from the methodology used to determine the IC₅₀ of SAR7334 on TRPC6 currents.[1][6]

Objective: To measure the inhibitory effect of SAR7334 on TRPC6 channel currents in a heterologous expression system.

Materials:

-

HEK293 cells stably expressing human TRPC6.

-

Patch pipettes (2-5 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

-

External solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution in DMSO.

-

TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).

Procedure:

-

Plate HEK-TRPC6 cells onto glass coverslips 24-48 hours before the experiment.

-

Fabricate patch pipettes from borosilicate glass capillaries.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Establish a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC6 currents.

-

Perfuse the cells with the external solution containing a TRPC6 agonist (e.g., 100 µM OAG) to activate the channels and record baseline currents.

-

Apply different concentrations of SAR7334 in the external solution containing the agonist.

-

Record the steady-state current at each concentration.

-

Wash out the compound to observe the reversibility of inhibition.

-

Analyze the data by normalizing the current at each SAR7334 concentration to the baseline current and fit the concentration-response curve to determine the IC₅₀ value.

Intracellular Calcium Influx Assay

This protocol describes a method to measure the effect of SAR7334 on TRPC6-mediated calcium influx.[1][6]

Objective: To quantify the inhibitory effect of SAR7334 on agonist-induced intracellular calcium elevation in TRPC6-expressing cells.

Materials:

-

HEK293 cells stably expressing human TRPC6.

-

96-well black-walled, clear-bottom plates.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution in DMSO.

-

TRPC6 agonist (e.g., OAG).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Seed HEK-TRPC6 cells into 96-well plates and grow to confluence.

-

Prepare the dye loading solution by diluting Fluo-4 AM and Pluronic F-127 in the assay buffer.

-

Remove the culture medium and add the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with the assay buffer.

-

Add different concentrations of SAR7334 to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence reader and record a stable baseline fluorescence.

-

Add the TRPC6 agonist to all wells simultaneously using an automated dispenser.

-

Immediately start kinetic measurement of fluorescence intensity for at least 2 minutes.

-

Analyze the data by calculating the peak fluorescence response and normalizing it to the response in the absence of the inhibitor.

-

Fit the concentration-response data to determine the IC₅₀ value.

In Vivo and Ex Vivo Pharmacology

SAR7334 has been shown to be orally bioavailable and effective in preclinical models.[1][6] A key finding is its ability to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV).[1][2][6] In isolated perfused mouse lungs, SAR7334 dose-dependently reduces the increase in pulmonary arterial pressure induced by hypoxic ventilation.[1][6]

Hypoxic Pulmonary Vasoconstriction (HPV) and Oxidative Stress

Hypoxia in the lungs triggers a signaling cascade that involves TRPC6, leading to vasoconstriction to redirect blood flow to better-ventilated areas. This process is linked to oxidative stress. SAR7334's inhibition of TRPC6 can mitigate this response.

Therapeutic Potential and Future Directions

The potent and selective inhibition of TRPC6 by this compound makes it a valuable research tool for elucidating the physiological and pathophysiological roles of this ion channel. Its demonstrated efficacy in a model of hypoxic pulmonary vasoconstriction suggests potential therapeutic applications in conditions such as pulmonary hypertension.[1][6] Further research is warranted to explore its utility in other TRPC6-associated diseases, including certain kidney diseases and cancer.

Conclusion

This compound is a well-characterized, potent, and selective TRPC6 inhibitor. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and investigating the therapeutic potential of TRPC6 channel modulation.

References

- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Synthesis of SAR7334 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. This document details the scientific journey from initial screening to in-depth biological evaluation, offering valuable insights for researchers in pharmacology and drug development.

Introduction: Targeting TRPC6 in Disease

The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, has been implicated in the pathophysiology of a range of diseases, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[1][2] Its role in mediating calcium influx in response to various stimuli makes it a compelling therapeutic target. The quest for potent and selective TRPC6 inhibitors led to the discovery of SAR7334, an aminoindanol (B8576300) derivative with promising pharmacological properties.[3]

Discovery of this compound

SAR7334 was identified through a rational drug design approach, involving the synthesis and screening of a library of potential TRPC channel inhibitors.[2][3] The screening process, which utilized measurements of intracellular Ca2+ levels, pinpointed SAR7334 as a highly potent inhibitor of the TRPC6 channel.[2]

Synthesis of this compound

A stereoselective synthesis of SAR7334 has been developed, commencing from indene (B144670) and proceeding through a four-step sequence. While the specific, detailed protocol is often found in supplementary materials of primary publications, the general synthetic strategy for related aminoindanol derivatives involves key steps such as nucleophilic substitution, carbonyl reduction, and O-alkylation/arylation.[3] The stereochemistry of the substituents on the indane five-membered ring is crucial for its inhibitory activity.[3]

Mechanism of Action and Selectivity

This compound is a potent and specific inhibitor of TRPC6 channels.[4] It effectively blocks TRPC6-mediated calcium (Ca2+) influx into cells.[1][2][5] The inhibitory activity of SAR7334 has been quantified using various experimental techniques, demonstrating its high affinity for TRPC6.

Data Presentation: Inhibitory Activity of SAR7334

| Channel | Assay Type | IC50 (nM) | Reference(s) |

| TRPC6 | Ca2+ Influx | 9.5 | [1][2][5] |

| Patch-clamp | 7.9 | [1][2][5] | |

| TRPC3 | Ca2+ Influx | 282 | [1][2][5] |

| TRPC7 | Ca2+ Influx | 226 | [1][2][5] |

| TRPC4 | Ca2+ Influx | Not Affected | [1][2][5] |

| TRPC5 | Ca2+ Influx | Not Affected | [1][2][5] |

Pharmacological and Preclinical Characterization

Pharmacokinetic studies have indicated that SAR7334 is suitable for chronic oral administration.[1][2][5] In preclinical models, SAR7334 has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction in isolated perfused mouse lungs.[1][2][5] Notably, in a short-term study, SAR7334 did not alter the mean arterial pressure in spontaneously hypertensive rats, suggesting a potential therapeutic window for diseases where TRPC6 is dysregulated without causing significant cardiovascular side effects.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of SAR7334.

Measurement of Intracellular Calcium (Ca2+) Influx

This protocol is a generalized procedure based on common practices for measuring agonist-induced calcium influx in cells expressing TRPC channels.

Objective: To determine the inhibitory effect of SAR7334 on TRPC6-mediated Ca2+ influx.

Materials:

-

HEK293 cells stably expressing human TRPC6.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (B13814) - OAG).

-

This compound.

-

Fluorescence plate reader (e.g., FLIPR system).

Procedure:

-

Cell Culture: Plate TRPC6-expressing HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells gently with HBSS.

-

Add HBSS containing various concentrations of SAR7334 or vehicle (DMSO) to the wells.

-

Incubate for 10-20 minutes at room temperature.

-

-

Signal Measurement:

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence for a set period.

-

Inject the TRPC6 agonist (e.g., OAG at a final concentration of 50 µM) to stimulate Ca2+ influx.

-

Continue to measure the fluorescence kinetically to capture the calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular Ca2+ concentration.

-

Calculate the percentage of inhibition for each concentration of SAR7334 relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a logistic function.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a framework for recording TRPC6 currents and assessing their inhibition by SAR7334.

Objective: To directly measure the effect of SAR7334 on TRPC6 ion channel currents.

Materials:

-

HEK293 cells expressing TRPC6.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

-

TRPC6 activator (e.g., 50 µM OAG).

-

This compound.

Procedure:

-

Cell Preparation: Plate TRPC6-expressing cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Record baseline currents.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Perfuse the cell with the external solution containing the TRPC6 activator (OAG) to induce a stable inward current.

-

Once a stable current is achieved, apply different concentrations of SAR7334 via the perfusion system.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., -70 mV) before and after the application of SAR7334.

-

Calculate the percentage of current inhibition for each concentration.

-

Determine the IC50 value from the concentration-response curve.

-

Signaling Pathways and Visualizations

SAR7334 exerts its effect by inhibiting the TRPC6 channel, which is a key component of several signaling pathways. A primary activation mechanism for TRPC6 involves the Gq/11-phospholipase C (PLC) pathway.

TRPC6 Signaling Pathway

Caption: Gq/11-PLC signaling cascade leading to TRPC6 activation and its inhibition by SAR7334.

Experimental Workflow for SAR7334 Characterization

References

- 1. TRPC6 - Wikipedia [en.wikipedia.org]

- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of TRPC6 in the Pathogenesis of Focal Segmental Glomerulosclerosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Focal Segmental Glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and end-stage renal disease, characterized by podocyte injury, foot process effacement, and proteinuria. The transient receptor potential cation channel, subfamily C, member 6 (TRPC6) has emerged as a critical mediator in the pathogenesis of both hereditary and acquired forms of FSGS. Located at the podocyte slit diaphragm, TRPC6 functions as a calcium-permeable, non-selective cation channel. Gain-of-function mutations in the TRPC6 gene lead to autosomal dominant FSGS, while increased expression of the wild-type channel is implicated in acquired proteinuric diseases. The resulting calcium overload in podocytes triggers deleterious downstream signaling cascades, including the activation of calcineurin-NFAT and RhoA pathways. These events culminate in cytoskeletal rearrangement, apoptosis, and the breakdown of the glomerular filtration barrier. This technical guide provides a comprehensive overview of the role of TRPC6 in FSGS, detailing its core signaling pathways, summarizing key quantitative data, and outlining essential experimental protocols for its study. TRPC6 represents a promising therapeutic target, and a thorough understanding of its function is paramount for the development of novel treatments for FSGS.

Introduction to TRPC6 and its Function in Podocytes

The integrity of the glomerular filtration barrier is critically dependent on the highly specialized function of podocytes. The discovery in 2005 that mutations in the gene encoding TRPC6 cause a familial, adult-onset form of FSGS brought the study of ion channels in podocytes to the forefront of nephrology research.[1]

TRPC6 is a member of the canonical transient receptor potential (TRP) superfamily of ion channels.[2] It is a six-transmembrane domain protein that forms tetrameric, non-selective cation channels, which are permeable to Ca²⁺.[3] Within the glomerulus, TRPC6 is expressed in podocyte foot processes, where it localizes to the slit diaphragm, a specialized cell-cell junction.[1][4] Here, it forms a crucial signaling complex with other essential slit diaphragm proteins, including nephrin (B609532) and podocin.[1][2][5] This interaction is vital for both the structural integrity of the filtration barrier and for regulating channel activity.[1][2]

The activation of TRPC6 is a complex process initiated by various stimuli:

-

Receptor-Operated Activation: TRPC6 is a downstream effector of Gq protein-coupled receptors (GPCRs), such as the angiotensin II type 1 (AT1) receptor.[6] Activation of these receptors stimulates phospholipase C (PLC), leading to the generation of diacylglycerol (DAG), which directly activates the TRPC6 channel.[3][7]

-

Mechanical Stress: Podocytes are constantly exposed to mechanical forces from glomerular capillary pressure. TRPC6 is thought to be mechanosensitive, and its gating may be influenced by changes in membrane stretch and curvature, contributing to the podocyte's ability to sense and respond to its dynamic environment.[1][8][9]

-

Oxidative Stress: Increased generation of reactive oxygen species (ROS) can upregulate and activate TRPC6 channels, linking oxidative stress to podocyte calcium overload and injury.[5]

Excessive calcium influx through TRPC6 channels is a central event in podocyte pathology, leading to foot process effacement, apoptosis, and detachment, ultimately causing proteinuria and glomerulosclerosis.[5]

The Pathogenic Role of TRPC6 in FSGS

Evidence implicating TRPC6 in FSGS comes from both genetic studies of familial forms of the disease and expression studies in acquired proteinuric conditions.

Familial FSGS: Gain-of-Function Mutations

Autosomal dominant FSGS has been linked to several missense mutations in the TRPC6 gene.[2][6][10] These are "gain-of-function" mutations that result in channels with increased current amplitudes and enhanced calcium influx in response to activation.[2][3] This sustained elevation of intracellular calcium is believed to be the primary driver of podocyte damage. The mutations are predominantly located in the N- and C-terminal cytoplasmic domains of the protein, regions critical for channel regulation.[2][11] The resulting phenotype can be severe, with some mutations leading to an aggressive, early-onset form of FSGS in childhood.[12]

Acquired FSGS: Upregulation of TRPC6 Expression

Beyond rare familial forms, TRPC6 is also implicated in the pathogenesis of more common, acquired proteinuric diseases. Increased expression of TRPC6 is found in the glomeruli of patients with acquired FSGS, minimal change disease, and membranous nephropathy.[5][11] This upregulation is also observed in various animal models of kidney disease.[9] Pathological stimuli known to increase TRPC6 expression in podocytes include:

-

Angiotensin II (Ang II)[1]

-

Adriamycin (an agent used to induce experimental FSGS)[13]

-

Transforming growth factor-beta 1 (TGF-β1)[14]

-

Glucose and Insulin[5]

This suggests that even in the absence of a mutation, the overexpression of wild-type TRPC6 is sufficient to cause a disease phenotype consistent with FSGS, making the channel a critical convergence point for various injurious pathways.[5]

Downstream Signaling Pathways in TRPC6-Mediated Podocyte Injury

The pathological consequences of TRPC6 over-activity are mediated by the activation of specific downstream signaling cascades. The influx of calcium acts as a second messenger, initiating a series of events that lead to the characteristic features of podocyte injury.

Calcineurin-NFAT Signaling Pathway

Elevated intracellular Ca²⁺ activates calcineurin (CaN), a calcium-sensitive serine/threonine phosphatase.[12][15] Activated CaN dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2] This unmasks a nuclear localization signal, causing NFAT to translocate from the cytoplasm to the nucleus. Inside the nucleus, NFAT drives the transcription of various target genes. This can establish a detrimental positive feedback loop, as NFAT activation has been shown to further increase TRPC6 expression.[16] This pathway is a key mechanism by which TRPC6 mutations cause constitutive activation of NFAT-dependent transcription, contributing to glomerulosclerosis.[2][17]

RhoA-Actin Cytoskeleton Rearrangement Pathway

The podocyte's intricate structure, with its interdigitating foot processes, is maintained by a dynamic actin cytoskeleton. TRPC6-mediated calcium influx leads to the activation of the small GTPase RhoA.[7][11][18] Activated RhoA, in turn, promotes the reorganization of the actin cytoskeleton, leading to the loss of the normal filamentous actin (F-actin) structure and the formation of disorganized stress fibers.[18][19] This cytoskeletal derangement is the structural basis for foot process effacement. This process is also associated with the downregulation of key structural proteins, including nephrin and synaptopodin, further compromising the integrity of the slit diaphragm.[18]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on TRPC6 mutations, expression regulation, and pharmacological modulation.

Table 1: Functional Effects of FSGS-Associated TRPC6 Mutations

| Mutation | Location | Effect on Ca²⁺ Current / Influx | Phenotypic Onset | Reference(s) |

|---|---|---|---|---|

| P112Q | N-terminus | Enhanced Ca²⁺ signals in response to agonists | Adult | [10][20] |

| M132T | N-terminus | 3-5 fold increase in current amplitude; 10-fold increase in Ca²⁺ current | Childhood | [12] |

| N143S | N-terminus | Increased current amplitudes | Adult | [2] |

| R175Q | N-terminus | Increased current amplitudes | Adult | [21] |

| E896K | C-terminus | Gain-of-function | Adult |[6][22] |

Table 2: Regulation of TRPC6 Expression in Podocytes

| Stimulus / Agent | Effect on TRPC6 Expression | Experimental Model | Reference(s) |

|---|---|---|---|

| Angiotensin II | Increased mRNA and protein | Cultured Podocytes / Animal Models | [1][16] |

| Adriamycin | Increased mRNA and protein | Rat Nephropathy Model / Cultured Podocytes | [13] |

| TGF-β1 | Increased protein | Cultured Podocytes | [14] |

| High Glucose | Increased | Cultured Podocytes | [5] |

| Puromycin Aminonucleoside | Increased | Animal Models | [1][9] |

| 1,25-dihydroxyvitamin D3 | Decreased / Normalized | Rat Nephropathy Model / Cultured Podocytes |[13] |

Table 3: Pharmacological Modulators of TRPC6 and Their Effects

| Compound | Mechanism of Action | Observed Effect in FSGS Models | Reference(s) |

|---|---|---|---|

| Losartan | Angiotensin II (AT1) receptor antagonist | Attenuates podocyte injury and proteinuria | [15] |

| SAR7334 | TRPC6 inhibitor | Abolishes glucose-induced Ca²⁺ influx | [8] |

| Larixyl Carbamate | Direct TRPC6 inhibitor | Strongly inhibits FSGS-related TRPC6 mutants | [21][23] |

| FK506 (Tacrolimus) | Calcineurin inhibitor | Reduces proteinuria and tubular injury | [3][24] |

| U73122 | PLC inhibitor (blocks TRPC6 activation) | Rescues cytoskeletal derangement | [18] |

| Y-27632 | ROCK inhibitor (downstream of RhoA) | Improves F-actin arrangement |[18] |

Experimental Protocols and Workflows

Studying the function and pathogenic role of TRPC6 requires a combination of electrophysiological, molecular, and cell biological techniques.

Key Experimental Methodologies

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure ionic currents through TRPC6 channels in response to stimuli.

-

Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing wild-type or mutant human TRPC6. A co-transfected fluorescent marker (e.g., GFP) helps identify positive cells.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA (to chelate intracellular Ca²⁺ and isolate channel currents), 4 Mg-ATP (pH 7.2).

-

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -60 mV using borosilicate glass pipettes (3-5 MΩ resistance).

-

Channel activity is elicited by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG, 100 µM), or a GPCR agonist like carbachol (B1668302) (10 µM) via a perfusion system.[25]

-

Current-voltage (I-V) relationships are determined by applying voltage ramps (e.g., -100 mV to +100 mV over 400 ms). TRPC6 currents exhibit a characteristic dual rectification.[25]

-

Data is acquired and analyzed using software like pCLAMP to measure current amplitude and density (pA/pF).[26]

-

Protocol 2: Intracellular Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as a functional readout of TRPC6 activation.

-

Cell Line: HEK293 cells expressing TRPC6 or cultured podocytes.

-

Methodology:

-

Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (3 µM).[27]

-

For ratiometric imaging with Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is calculated to determine [Ca²⁺]i.[26]

-

A stable baseline fluorescence is recorded before applying a stimulus (e.g., OAG, Ang II).

-

The change in fluorescence upon stimulation is recorded over time. The peak change is used to quantify the response and construct dose-response curves.[26]

-

Protocol 3: Western Blotting for Protein Quantification

-

Objective: To determine the relative expression levels of TRPC6 protein in cells or tissues.

-

Procedure:

-

Protein is extracted from cultured cells or isolated glomeruli using lysis buffer.

-

Protein concentration is quantified (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with a primary antibody against TRPC6.[28]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate, and band intensity is quantified relative to a loading control (e.g., β-actin or GAPDH).[28]

-

Protocol 4: Immunohistochemistry (IHC) for Protein Localization

-

Objective: To visualize the expression and localization of TRPC6 within kidney tissue.

-

Procedure:

-

Paraffin-embedded kidney sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed (e.g., heat-induced epitope retrieval).

-

Sections are blocked with serum to prevent non-specific binding.[28]

-

Sections are incubated overnight at 4°C with a primary antibody against TRPC6.

-

After washing, a secondary antibody conjugated to a fluorophore (for immunofluorescence) or an enzyme like HRP (for IHC) is applied.[28][29]

-

For immunofluorescence, nuclei are counterstained with DAPI, and sections are mounted and visualized using a confocal or fluorescence microscope.[30]

-

Experimental and Logical Workflows

Conclusion and Future Directions

The transient receptor potential channel TRPC6 has been firmly established as a key player in the pathogenesis of FSGS. Both gain-of-function mutations in familial FSGS and increased expression in acquired proteinuric diseases converge on a common pathway of podocyte calcium overload, leading to cytoskeletal disruption, cell death, and failure of the glomerular filtration barrier. The downstream signaling pathways involving calcineurin-NFAT and RhoA are central to these pathological processes.

The critical role of TRPC6 makes it an attractive therapeutic target for a range of proteinuric kidney diseases. Future research and development efforts should focus on:

-

Developing selective TRPC6 inhibitors: While several compounds show promise, the development of highly potent and selective inhibitors with favorable pharmacological profiles is essential for clinical translation.[21][23]

-

Elucidating regulatory mechanisms: A deeper understanding of the protein-protein interactions and post-translational modifications that regulate TRPC6 channel activity in vivo could reveal novel therapeutic targets.

-

Validating animal models: While current transgenic mouse models have provided invaluable insights, some models with gain-of-function mutations show only a mild phenotype, highlighting the need for models that more accurately recapitulate the human disease to test therapeutic interventions.[6][22][31]

By continuing to unravel the complexities of TRPC6 signaling in the podocyte, the scientific community can pave the way for targeted therapies designed to preserve glomerular function and improve outcomes for patients with FSGS.

References

- 1. TRPC6 channels and their binding partners in podocytes: role in glomerular filtration and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPC6 and FSGS: the latest TRP channelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gain-of-function, focal segmental glomerulosclerosis Trpc6 mutation minimally affects susceptibility to renal injury in several mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of TRPC6 in α1-AR activation-induced calcium signal changes in human podocytes - Wang - Annals of Palliative Medicine [apm.amegroups.org]

- 8. akjournals.com [akjournals.com]

- 9. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TRPC6 in glomerular health and disease: what we know and what we believe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel TRPC6 Mutation That Causes Childhood FSGS | PLOS One [journals.plos.org]

- 13. Vitamin D down-regulates TRPC6 expression in podocyte injury and proteinuric glomerular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of TRPC6 Signal Pathway Alleviates Podocyte Injury Induced by TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Characterization of a Trpc6 Transgenic Mouse Associated with Early Onset FSGS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Over-expressing transient receptor potential cation channel 6 in podocytes induces cytoskeleton rearrangement through increases of intracellular Ca2+ and RhoA activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A Mutation in the TRPC6 Cation Channel Causes Familial Focal Segmental Glomerulosclerosis - ProQuest [proquest.com]

- 21. Pharmacological inhibition of focal segmental glomerulosclerosis-related, gain of function mutants of TRPC6 channels by semi-synthetic derivatives of larixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of larixol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. JCI - Gq signaling causes glomerular injury by activating TRPC6 [jci.org]

- 25. Activation of human TRPC6 channels by receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Expression of TRPC6 in Renal Cortex and Hippocampus of Mouse during Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 29. TRPC6 ameliorates renal ischemic reperfusion injury by inducing Zn2+ influx and activating autophagy to resist necrosis - Pu - Annals of Translational Medicine [atm.amegroups.org]

- 30. The Role of TRPC6 in Renal Ischemia/Reperfusion and Cellular Hypoxia/Reoxygenation Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: SAR7334 Hydrochloride for Hypoxic Pulmonary Vasoconstriction Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, and its application in the study of Hypoxic Pulmonary Vasoconstriction (HPV).

Introduction to Hypoxic Pulmonary Vasoconstriction and the Role of TRPC6

Hypoxic pulmonary vasoconstriction (HPV) is a critical physiological mechanism in the lungs that matches perfusion to ventilation. In response to alveolar hypoxia, pulmonary arteries constrict, diverting blood flow from poorly ventilated areas to regions with better oxygenation. This process is essential for maintaining optimal gas exchange. While acute HPV is beneficial, chronic hypoxia can lead to sustained pulmonary vasoconstriction and vascular remodeling, contributing to the development of pulmonary hypertension.

The signaling cascade underlying HPV is complex, but a key element is the increase of intracellular Ca2+ concentration ([Ca2+]i) in pulmonary artery smooth muscle cells (PASMCs). The Transient Receptor Potential Canonical 6 (TRPC6) channel, a Ca2+-permeable non-selective cation channel, has been identified as a crucial regulator of acute HPV. Studies using TRPC6-deficient mice have demonstrated that the initial, acute phase of HPV is abolished in the absence of functional TRPC6 channels. During hypoxia, diacylglycerol (DAG) accumulates in PASMCs, leading to the activation of TRPC6 and subsequent Ca2+ influx.

This compound: A Potent and Selective TRPC6 Inhibitor

This compound is a novel and potent inhibitor of TRPC6 channels. Its high affinity and selectivity for TRPC6 make it an invaluable tool for investigating the role of this channel in physiological and pathophysiological processes, including HPV.

Mechanism of Action

SAR7334 acts by directly blocking the TRPC6 channel, thereby inhibiting the influx of Ca2+ into PASMCs. This action effectively suppresses the vasoconstrictor response to hypoxia. Pharmacological studies have confirmed that SAR7334 dose-dependently reduces the increase in pulmonary arterial pressure induced by hypoxic ventilation in isolated perfused lung models.

Quantitative Data: Inhibitory Potency

The inhibitory activity of SAR7334 has been quantified in various in vitro assays. The following table summarizes the key IC50 values, demonstrating its potency and selectivity for TRPC6 over other TRPC channel isoforms.

| Channel | Assay Type | IC50 (nM) | Reference |

| TRPC6 | Ca2+ Influx | 9.5 | |

| TRPC6 | Whole-cell Patch-clamp | 7.9 | |

| TRPC3 | Ca2+ Influx | 282 | |

| TRPC7 | Ca2+ Influx | 226 | |

| TRPC4 | Ca2+ Influx | No significant effect | |

| TRPC5 | Ca2+ Influx | No significant effect |

Signaling Pathway of Acute Hypoxic Pulmonary Vasoconstriction

The signaling cascade of acute HPV is initiated by alveolar hypoxia, leading to the activation of TRPC6 in PASMCs and subsequent vasoconstriction. The following diagram illustrates the key steps in this pathway.

Caption: Signaling pathway of acute hypoxic pulmonary vasoconstriction.

Experimental Protocols for Studying SAR7334 in HPV

The following sections detail the methodologies for key experiments used to characterize the effects of SAR7334 on HPV.

In Vitro Intracellular Calcium Measurement

This protocol is used to assess the inhibitory effect of SAR7334 on TRPC6-mediated Ca2+ influx in a cellular context.

Cell Culture:

-

HEK293 cells stably expressing human TRPC6 are cultured in appropriate media.

Fura-2 AM Loading:

-

Seed cells onto coverslips or in a multi-well plate.

-

Wash cells with a standard extracellular solution (e.g., HBSS with HEPES).

-

Load cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for 45-60 minutes.

-

Wash the cells to remove extracellular dye and allow for de-esterification for 30 minutes at room temperature.

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with the extracellular solution.

-

Excite the Fura-2 loaded cells at 340 nm and 380 nm, and collect the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Incubate with different concentrations of SAR7334 or vehicle for 10 minutes.

-

Stimulate the cells with a TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) to induce Ca2+ influx.

-

Record the change in the F340/F380 ratio.

Data Analysis:

-

The ratio of fluorescence intensities is directly proportional to the intracellular Ca2+ concentration.

-

Calculate the inhibition of Ca2+ influx by SAR7334 compared to the vehicle control to determine the IC50.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of TRPC6 channel currents and their inhibition by SAR7334.

Cell Preparation:

-

Use HEK293 cells stably expressing human TRPC6.

Electrophysiological Recording:

-

Obtain a high-resistance seal (>1 GΩ) between a glass micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Apply voltage ramps to elicit TRPC6 currents.

-

Activate TRPC6 channels by applying a specific agonist (e.g., 50 µM OAG).

-

Apply increasing concentrations of SAR7334 to the bath solution.

-

Record the TRPC6 currents at each concentration.

Data Analysis:

-

Measure the amplitude of the TRPC6 current at a specific voltage (e.g., -70 mV).

-

Normalize the current amplitudes to the maximal current after agonist application.

-

Plot the dose-response curve to determine the IC50 for SAR7334-induced TRPC6 inhibition.

Ex Vivo Isolated Perfused and Ventilated Mouse Lung

This model provides a physiologically relevant system to study the effect of SAR7334 on HPV.

Lung Isolation and Perfusion:

-

Anesthetize a mouse (e.g., C57BL/6) and cannulate the trachea, pulmonary artery, and left atrium.

-

Isolate the heart-lung block and place it in a temperature-controlled chamber.

-

Ventilate the lungs with a normoxic gas mixture (21% O2, 5% CO2, balanced with N2).

-

Perfuse the pulmonary circulation with a physiological salt solution (PSS) at a constant flow rate.

-

Monitor the pulmonary arterial pressure (PAP) continuously.

Induction of HPV and Drug Application:

-

After a stabilization period, induce acute HPV by ventilating the lungs with a hypoxic gas mixture (e.g., 1% O2 in N2) for a defined period (e.g., 10 minutes).

-

Return to normoxic ventilation for a recovery period (e.g., 15 minutes).

-

Repeat the hypoxic challenges to obtain a stable HPV response.

-

Introduce increasing doses of SAR7334 into the perfusate cumulatively, typically 5 minutes before the next hypoxic challenge.

Data Analysis:

-

Measure the increase in PAP (ΔPAP) from the baseline during each hypoxic challenge.

-

Normalize the ΔPAP in the presence of SAR7334 to the control HPV response.

-

Determine the dose-dependent inhibition of HPV by SAR7334.

Experimental Workflow for Investigating SAR7334

The following diagram outlines a logical workflow for the comprehensive investigation of SAR7334's effects on TRPC6 and HPV.

SAR7334 Hydrochloride: A Technical Guide to its Inhibition of TRPC6-Mediated Calcium Influx

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The document details its mechanism of action, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to characterize its activity. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of calcium signaling and the development of novel therapeutics targeting TRPC channels.

Core Mechanism of Action: Inhibition of Calcium Influx

This compound exerts its pharmacological effects by directly blocking the influx of calcium (Ca²⁺) through TRPC6 channels.[1][2][3] TRPC6 is a non-selective cation channel that plays a crucial role in numerous physiological processes, and its dysregulation has been implicated in various pathologies, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion-induced lung edema.[1][3][4]

The activation of TRPC6 is often coupled to the stimulation of G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of Ca²⁺ from intracellular stores, DAG is a key activator of TRPC6 channels, leading to Ca²⁺ influx across the plasma membrane. SAR7334 selectively targets and inhibits this channel-mediated Ca²⁺ entry.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been quantified using various experimental techniques, primarily intracellular calcium measurements and whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency and selectivity for TRPC6 over other TRPC channel isoforms.

| Target Channel | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

| TRPC6 | Ca²⁺ Influx (OAG-induced) | HEK293 | 9.5 | [2][3][5] |

| TRPC6 | Current Blockade (Patch-Clamp) | HEK293 | 7.9 | [2][5][6] |

| TRPC3 | Ca²⁺ Influx (OAG-induced) | CHO | 282 | [2][3][5] |

| TRPC7 | Ca²⁺ Influx (OAG-induced) | HEK293 | 226 | [2][3][5] |

| TRPC4 | Ca²⁺ Influx | - | > 10,000 | [2][3][5] |

| TRPC5 | Ca²⁺ Influx | - | > 10,000 | [2][3][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on calcium influx.

Intracellular Calcium Influx Assay (FLIPR-based)

This protocol describes a high-throughput method for measuring changes in intracellular calcium concentration in response to channel activation and inhibition.

a. Cell Preparation:

-

Seed human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human TRPC channel of interest (e.g., TRPC6, TRPC3, TRPC7) into 96-well or 384-well black, clear-bottom microplates.

-

Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence and growth to an appropriate confluency.

b. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), in a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS). The buffer should also contain 20 mM HEPES and 2.5 mM probenecid. Pluronic F-127 (0.04%) can be included to aid in dye dispersion.

-

Remove the culture medium from the cell plate and wash the cells with the buffered saline solution.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

c. Compound Incubation:

-

Following incubation, wash the cells to remove excess dye, leaving a final volume of buffer in each well.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the SAR7334 solutions to the respective wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature.

d. Channel Activation and Measurement:

-

Place the microplate into a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

-

Establish a baseline fluorescence reading.

-

Add a TRPC channel agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to all wells to induce calcium influx.

-

Continuously measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.

e. Data Analysis:

-

The inhibitory effect of SAR7334 is calculated as the percentage reduction in the agonist-induced calcium influx.

-

Plot the percentage inhibition against the concentration of SAR7334 and fit the data to a logistic function to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through TRPC channels in the cell membrane.

a. Cell Preparation:

-

Plate cells expressing the target TRPC channel onto glass coverslips 24-48 hours prior to the experiment.

b. Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust the pH to 7.4.

-

Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, and 11 EGTA. Adjust the pH to 7.3.

c. Recording Procedure:

-

Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) at regular intervals to elicit TRPC channel currents.

-

Record stable baseline currents for several minutes.

d. Compound Application and Data Acquisition:

-

Activate the TRPC6 channels by adding an agonist like OAG to the external solution.

-

Once a stable current is established, perfuse the recording chamber with an external solution containing the desired concentration of this compound.

-

Continuously record the whole-cell currents during the application of SAR7334 to measure the inhibition of the agonist-induced current.

e. Data Analysis:

-

The magnitude of the current inhibition is measured at a specific voltage (e.g., +100 mV).

-

The IC₅₀ value is determined by plotting the percentage of current inhibition against the concentration of SAR7334.

Isolated Perfused Mouse Lung Model for Hypoxic Pulmonary Vasoconstriction (HPV)

This ex vivo model is used to assess the physiological effects of SAR7334 on TRPC6-dependent processes in a more integrated biological system.

a. Animal and Lung Preparation:

-

Anesthetize a C57BL/6 mouse (e.g., with pentobarbital (B6593769) sodium).

-

Perform a tracheostomy and immediately ventilate the lungs with a normoxic gas mixture (21% O₂, 5% CO₂).

-

Isolate the lungs and perfuse them with a physiological salt solution (PSS) through the pulmonary artery.

b. Experimental Setup:

-

Maintain a constant perfusion rate and ventilate the lungs with a rodent ventilator.

-

Measure the pulmonary arterial pressure (PAP) continuously using a pressure transducer.

c. HPV Induction and Inhibition:

-

After a stabilization period, induce HPV by switching the ventilation gas to a hypoxic mixture (e.g., 1% O₂, 5% CO₂ in N₂). This will cause an increase in PAP.

-

Once a stable HPV response is established, introduce this compound into the perfusate at the desired concentration.

-

Observe the effect of SAR7334 on the hypoxia-induced increase in PAP. A reduction in the PAP response indicates inhibition of TRPC6-dependent HPV.[2]

d. Data Analysis:

-

The magnitude of HPV is quantified as the increase in PAP from the baseline normoxic pressure.

-

The inhibitory effect of SAR7334 is expressed as the percentage reduction in the HPV response.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for assessing calcium influx, and the logical relationship of SAR7334's selectivity.

Caption: Signaling pathway of TRPC6 activation and inhibition by SAR7334.

Caption: Experimental workflow for the calcium influx assay.

Caption: Selectivity profile of SAR7334 across different TRPC channels.

References

- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting the mechanism of hypoxic pulmonary vasoconstriction using isolated perfused/ventilated mouse lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Optimization of isolated perfused/ventilated mouse lung to study hypoxic pulmonary vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Off-Target Effects of SAR7334 Hydrochloride on TRPC3 and TRPC7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of SAR7334 hydrochloride on the transient receptor potential canonical 3 (TRPC3) and 7 (TRPC7) channels. SAR7334 is primarily known as a potent and specific inhibitor of TRPC6, but it also exhibits inhibitory activity against TRPC3 and TRPC7 at higher concentrations.[1] This document details the quantitative inhibitory data, experimental protocols for assessing these effects, and the relevant signaling pathways.

Quantitative Data: Inhibitory Effects of SAR7334 on TRPC3 and TRPC7

The inhibitory potency of this compound on TRPC3 and TRPC7 has been determined through calcium influx assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of its activity on these off-target channels versus its primary target, TRPC6.

| Target Channel | Inhibitory Concentration (IC50) | Assay Type | Cell Line |

| TRPC3 | 282 nM | OAG-induced Calcium Influx | CHO |

| TRPC7 | 226 nM | OAG-induced Calcium Influx | HEK293 |

| TRPC6 (Primary Target) | 9.5 nM | OAG-induced Calcium Influx | HEK-FITR |

| TRPC6 (Primary Target) | 7.9 nM | Whole-cell Patch Clamp | HEK-FITR |

Signaling Pathways of TRPC3 and TRPC7

TRPC3 and TRPC7 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][3] The activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] DAG is the primary endogenous activator of TRPC3 and TRPC7 channels, leading to an influx of cations, including Ca2+, into the cell.[2][3] This increase in intracellular calcium can then trigger various downstream signaling cascades.

References

In Vivo Bioavailability of SAR7334 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.[1][2][3][4] Its role in conditions such as focal segmental glomerulosclerosis and pulmonary hypertension has made it a subject of significant interest in drug discovery and development.[5] A critical aspect of preclinical evaluation for any drug candidate is the characterization of its in vivo pharmacokinetic properties, particularly its oral bioavailability. This technical guide provides a comprehensive overview of the in vivo bioavailability of this compound, detailing the experimental protocols employed and the resulting pharmacokinetic profile.

Quantitative Bioavailability Data

Pharmacokinetic studies in preclinical animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. For this compound, in vivo studies have demonstrated its suitability for chronic oral administration.[3][5][6][7] The key pharmacokinetic parameters determined from a study in male Sprague Dawley rats following a single oral administration of 10 mg/kg are summarized below.

| Parameter | Value | Unit | Description |

| Dose | 10 | mg/kg | Oral administration |

| Animal Model | Male Sprague Dawley Rat | - | - |

| Vehicle | 30% Glycophorol/Cremophor (75/25) in 70% Glucose (5%) solution | - | - |

| Cmax | Data not publicly available | ng/mL | Maximum plasma concentration |

| Tmax | Data not publicly available | h | Time to reach maximum plasma concentration |

| AUC | Data not publicly available | ng·h/mL | Area under the plasma concentration-time curve |

| Oral Bioavailability (F%) | Stated as "good" and "suitable for chronic oral administration," but specific percentage is not publicly available | % | The fraction of the administered dose that reaches systemic circulation |

Note: While the primary literature confirms the oral bioavailability of SAR7334, specific quantitative values for Cmax, Tmax, AUC, and F% are not detailed in the publicly accessible abstracts. Access to the full study data is required for these specific values.

Experimental Protocols

The determination of in vivo bioavailability of this compound involves a standardized preclinical pharmacokinetic study. The following methodology is based on the available information and typical protocols for such studies.

Animal Model and Housing

-

Species: Male Sprague Dawley rats.

-

Supplier: Harlan Winkelmann, Borchen, Germany.[6]

-

Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and access to standard chow and water ad libitum, except for a pre-dose fasting period.

Formulation and Dosing

-

Compound: this compound.

-

Formulation: The compound is prepared in a vehicle consisting of 30% glycopherol/cremophor (75/25) and 70% glucose (5%) solution for oral administration.[6]

-

Administration: A single oral dose is administered to each rat via gavage.

Blood Sampling

-

Method: Serial blood samples (approximately 200 µL) are collected from each animal.[6]

-

Sampling Site: Tail tip sampling is a common and appropriate method.[6]

-

Time Points: Samples are collected at multiple time points over a 24-hour period to adequately define the plasma concentration-time profile.[6]

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -15°C or lower until analysis.[6]

Bioanalytical Method

-

Technique: Plasma concentrations of SAR7334 are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.

-

Sample Preparation: Plasma samples undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.

-

Data Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental pharmacokinetic methods to determine parameters such as Cmax, Tmax, and AUC.

Visualizations

Signaling Pathway of this compound

This compound exerts its pharmacological effect by inhibiting the TRPC6 channel, thereby blocking calcium (Ca2+) influx into cells. This mechanism is relevant in various cellular processes, including those mediated by Gq/11-coupled receptors that activate phospholipase C (PLC).

References

- 1. admescope.com [admescope.com]

- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioivt.com [bioivt.com]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to SAR7334 Hydrochloride (CAS Number: 1333207-63-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1][2][3][4][5][6][7][8] Its ability to modulate calcium influx makes it a valuable tool for investigating the role of TRPC6 in cellular signaling and a potential therapeutic agent for diseases associated with TRPC6 dysfunction, such as focal segmental glomerulosclerosis and pulmonary hypertension.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

This compound is a crystalline solid with the formal name 4-[[(1R,2R)-2-[(3R)-3-amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chloro-benzonitrile, dihydrochloride.[3][4]

| Property | Value | Reference |

| CAS Number | 1333207-63-8 | [3][4][9][10] |

| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [3][4] |

| Molecular Weight | 440.8 g/mol | [3][4] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| UV/Vis (λmax) | 211, 254 nm | [3][4] |

| Storage | Store at -20°C | [1] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | 15 mg/mL | [3][4] |

| Ethanol (B145695) | 25 mg/mL | [3][4] |

| DMF | 1 mg/mL | [3][4] |

| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [3][4] |

Note: For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than a day.[1]

Biological Activity

SAR7334 is a highly potent inhibitor of TRPC6 channels. Its inhibitory activity has been characterized using various in vitro and in vivo models.

In Vitro Activity: Inhibition of TRPC Channels

The inhibitory potency of this compound against different TRPC channels has been determined through patch-clamp experiments and calcium influx assays.

| Target | Assay | IC₅₀ (nM) | Reference |

| TRPC6 | Patch-clamp (TRPC6 currents) | 7.9 | [1][2][4][5] |

| TRPC6 | Calcium Influx | 9.5 | [1][2][4][5] |

| TRPC3 | Calcium Influx | 282 | [1][2][4][5] |

| TRPC7 | Calcium Influx | 226 | [1][2][4][5] |

| TRPC4 | Calcium Influx | No significant effect | [1][2][4][5] |

| TRPC5 | Calcium Influx | No significant effect | [1][2][4][5] |

These data demonstrate the high selectivity of SAR7334 for TRPC6 over other TRPC channel family members.

Signaling Pathways

This compound, by inhibiting TRPC6, modulates downstream signaling pathways involved in various cellular processes.

Caption: TRPC6 signaling pathway and point of inhibition by SAR7334.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of SAR7334 on TRPC6 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPC6).

Materials:

-

HEK293 cells expressing hTRPC6

-

External solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

-

OAG (1-oleoyl-2-acetyl-sn-glycerol) as a TRPC6 activator

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit baseline currents.

-

Activate TRPC6 channels by applying OAG (e.g., 100 µM) to the external solution.

-

Once a stable TRPC6 current is established, apply SAR7334 at various concentrations to the external solution.

-

Record the inhibition of the OAG-induced current at each concentration of SAR7334.

-

Analyze the data to determine the IC₅₀ value.

References

- 1. The roles of TRPC6 in renal tubular disorders: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient receptor potential channel 6 knockdown prevents apoptosis of renal tubular epithelial cells upon oxidative stress via autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPC Channels in the Physiology and Pathophysiology of the Renal Tubular System: What Do We Know? | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Role of TRPC6 in Renal Ischemia/Reperfusion and Cellular Hypoxia/Reoxygenation Injuries [frontiersin.org]

- 6. Angiotensin II increases the intracellular calcium activity in podocytes of the intact glomerulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Angiotensin II increases the cytosolic calcium activity in rat podocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. medchemexpress.com [medchemexpress.com]

SAR7334 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following key characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C21H22ClN3O • 2HCl | [1] |

| Molecular Weight | 440.8 g/mol | [1] |

| CAS Number | 1333207-63-8 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 1 mg/mLDMSO: 15 mg/mLEthanol: 25 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mLWater: 100 mM | [1] |

| Storage | Store at -20°C | [2] |

Mechanism of Action and Biological Activity

SAR7334 is a highly potent and selective inhibitor of the TRPC6 channel, a non-selective cation channel implicated in various physiological and pathological processes. Its primary mechanism of action involves the direct blockade of TRPC6-mediated calcium (Ca2+) influx into cells.

In Vitro Activity

Electrophysiological and cellular assays have demonstrated the potent inhibitory effects of SAR7334 on TRPC6 and its selectivity over other TRPC channels.

| Assay Type | Target | IC50 (nM) | Source(s) |

| Whole-Cell Patch Clamp | TRPC6 currents | 7.9 | [3] |

| Ca2+ Influx Assay | TRPC6 | 9.5 | [3] |

| Ca2+ Influx Assay | TRPC3 | 282 | [3] |

| Ca2+ Influx Assay | TRPC7 | 226 | [3] |